

5,6-Dichloropyridin-3-ol CAS number 110860-92-9

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Compound of Interest

Compound Name: 5,6-Dichloropyridin-3-ol

Cat. No.: B012076

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An In-Depth Technical Guide to **5,6-Dichloropyridin-3-ol** (CAS No. 110860-92-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5,6-Dichloropyridin-3-ol**, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and its potential as a versatile building block in modern drug discovery, grounded in established scientific principles.

Introduction to a Versatile Heterocyclic Scaffold

Substituted pyridines are fundamental core structures in a vast array of biologically active molecules and functional materials.^{[1][2]} Their prevalence in pharmaceuticals stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, while introducing a hydrogen bond acceptor (the nitrogen atom) and influencing the molecule's overall polarity, solubility, and metabolic stability.

5,6-Dichloropyridin-3-ol (CAS No. 110860-92-9) emerges as a particularly valuable synthon within this class. The strategic placement of its functional groups—two chlorine atoms and a hydroxyl group—offers multiple reactive handles for synthetic elaboration. The chlorine atoms can serve as leaving groups for nucleophilic substitution or as handles for transition-metal-catalyzed cross-coupling reactions, while the hydroxyl group provides a site for etherification, esterification, or other modifications. This trifunctional nature makes it an ideal starting point for

constructing libraries of complex molecules to explore structure-activity relationships (SAR).[\[3\]](#)
[\[4\]](#)

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Key Properties

The fundamental properties of **5,6-Dichloropyridin-3-ol** are summarized below.

Property	Value	Source(s)
CAS Number	110860-92-9	[5] [6]
Molecular Formula	C ₅ H ₃ Cl ₂ NO	[6]
Molecular Weight	163.99 g/mol	[6]
Physical Form	Solid, Light yellow powder	[7] [8]
Melting Point	111-117°C	[7]
Synonyms	2,3-Dichloro-5-hydroxypyridine	[6] [9]

Safety and Handling

Based on available Safety Data Sheets (SDS), **5,6-Dichloropyridin-3-ol** must be handled with appropriate precautions.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Hazard Statement	GHS Classification	Precautionary Measures
H315: Causes skin irritation	Skin Irritation (Category 2)	P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
H319: Causes serious eye irritation	Eye Irritation (Category 2A)	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling Protocol:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[8]
- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8] Long-term storage at 2-8°C is recommended.[7]
- Accidental Release: In case of a spill, remove all ignition sources. Use spark-proof tools for cleanup and dispose of the material in accordance with local regulations.[8]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **5,6-Dichloropyridin-3-ol** are not readily available in public literature, a plausible multi-step synthesis can be designed based on established methods for pyridine functionalization. The following protocol is a representative example, illustrating the chemical logic behind its construction. The development of efficient and modular methods for preparing substituted pyridines is a highly active area of research.[1][10][11]

Proposed Synthetic Pathway

A logical approach involves the chlorination of a suitable pyridinol precursor. A common and effective chlorinating agent for such transformations is N-chlorosuccinimide (NCS).



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Caption: Proposed multi-step synthesis of **5,6-Dichloropyridin-3-ol**.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 5-Chloropyridin-3-ol (via Sandmeyer Reaction)

- **Diazotization:** Dissolve 5-aminopyridin-3-ol in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice-water bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
- Add the cold diazonium salt solution to the CuCl solution slowly. Effervescence (N_2 gas) will be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of **5,6-Dichloropyridin-3-ol**

- **Chlorination:** Dissolve the crude 5-chloropyridin-3-ol from the previous step in a suitable solvent such as acetonitrile.

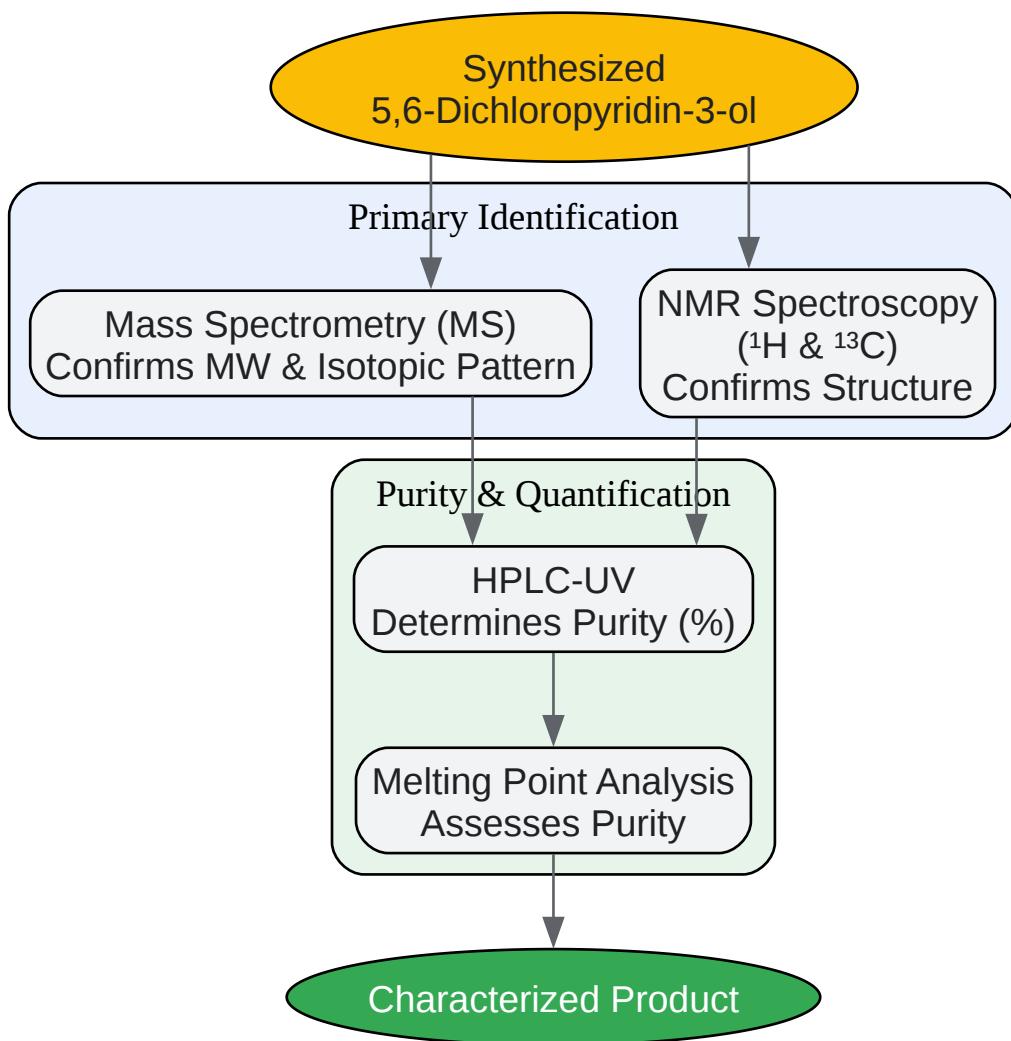
- Add N-chlorosuccinimide (NCS) in a stoichiometric amount (e.g., 1.1 equivalents). The use of NCS is a well-established method for the chlorination of heterocyclic compounds.[\[12\]](#)
- Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent in vacuo.

Purification Protocol

- Workup: Redissolve the crude residue in ethyl acetate and wash with water to remove the succinimide byproduct.
- Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product from any remaining starting material or byproducts.
- Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic and chromatographic techniques should be employed.



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Caption: Standard analytical workflow for structural and purity validation.

Expected Analytical Data

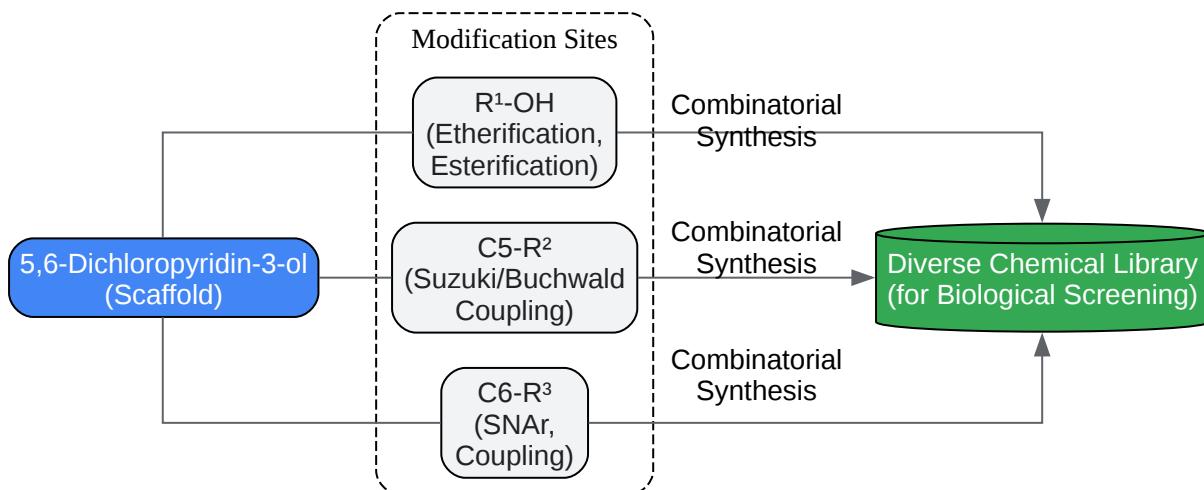
Technique	Expected Results	Rationale & Interpretation
¹ H NMR	Two singlets or two doublets (with very small coupling) in the aromatic region (approx. 7.0-8.5 ppm). One broad singlet for the -OH proton.	The two protons on the pyridine ring (at C2 and C4) are in different chemical environments. Their coupling (meta-coupling) would be small. The hydroxyl proton signal is often broad and its chemical shift is solvent-dependent.
¹³ C NMR	Five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring.	The signals for carbons bonded to chlorine (C5, C6) and the hydroxyl group (C3) will be shifted accordingly due to electronegative effects.
Mass Spec. (EI)	Molecular ion (M ⁺) peak cluster showing a characteristic 3:2:0.3 ratio for a molecule with two chlorine atoms (e.g., m/z 163, 165, 167).	This isotopic signature is definitive proof of the presence of two chlorine atoms in the molecule. High-resolution MS can confirm the exact mass. [13]
HPLC	A single major peak (>98% purity by area) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid).	HPLC is the standard for assessing the purity of organic compounds. The mobile phase can be optimized for good peak shape and resolution. [14] [15]

Utility in Drug Discovery and Medicinal Chemistry

The true value of **5,6-Dichloropyridin-3-ol** lies in its potential as a scaffold for generating new chemical entities with therapeutic potential. Its structure is a launchpad for exploring Structure-Activity Relationships (SAR).
[\[3\]](#)
[\[4\]](#)

A Scaffold for Library Synthesis

The distinct reactivity of the three functional groups allows for selective and sequential modification. For instance, the chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 5-position. The hydroxyl group can be protected, allowing for selective chemistry at the chloro-positions, and then deprotected for further functionalization. This enables the creation of a diverse library of compounds from a single starting material.



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Caption: Use of **5,6-Dichloropyridin-3-ol** as a scaffold for library synthesis.

Causality in Experimental Design

When using this scaffold in a drug discovery program, a medicinal chemist's choices are driven by specific hypotheses:

- Exploring the Hinge-Binding Region: In kinase inhibitor design, the pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the adenine region of ATP. The substituents at positions 5 and 6 can be modified to probe interactions with the hydrophobic pockets of the ATP-binding site.^[4]

- **Modulating Physicochemical Properties:** The hydroxyl group can be converted into a series of ethers or esters to fine-tune properties like lipophilicity (LogP) and solubility, which are critical for oral bioavailability and cell permeability.
- **Vectorial Exploration:** By introducing different aryl or alkyl groups at the C5 and C6 positions via cross-coupling chemistry, a chemist can systematically explore the space around the core scaffold to identify favorable interactions with a protein target, thereby improving potency and selectivity. This systematic approach is a cornerstone of modern SAR studies.
[\[3\]](#)

Conclusion

5,6-Dichloropyridin-3-ol is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. This guide has provided a framework for its synthesis, characterization, and strategic application, empowering researchers to leverage its full potential in their scientific endeavors.

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